K145 hydrochloride

Description

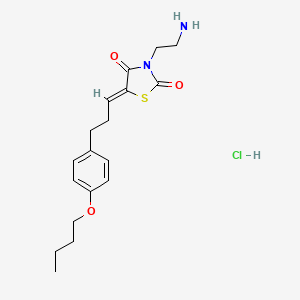

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADFDMGQKBGVAV-NKBLJONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

K145 Hydrochloride: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

K145 hydrochloride is a selective, substrate-competitive, and orally active small molecule inhibitor of Sphingosine Kinase 2 (SphK2).[1][2][3] It has demonstrated potent anti-tumor activity in preclinical models, primarily through the induction of apoptosis and inhibition of cancer cell proliferation.[2][4] This technical guide provides an in-depth overview of the core mechanism of action of K145 in cancer cells, detailing its effects on key signaling pathways, summarizing quantitative data, outlining experimental protocols, and visualizing its molecular interactions and workflows.

Core Mechanism of Action: Selective SphK2 Inhibition

The primary molecular target of K145 is Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P).[4][5]

The Sphingolipid Rheostat

The balance between intracellular levels of ceramide/sphingosine and S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.[1] While ceramide and sphingosine generally promote apoptosis and inhibit cell growth, S1P signals for proliferation, survival, and migration.[1][5] Sphingosine kinases are pivotal regulators of this balance.[6]

By selectively inhibiting SphK2, K145 disrupts this equilibrium. It prevents the conversion of sphingosine to S1P, leading to a decrease in the cellular pool of pro-survival S1P.[4] This shift in the rheostat towards pro-apoptotic sphingolipids is a foundational element of K145's anti-cancer effects.

Selectivity Profile

K145 demonstrates high selectivity for SphK2 over the SphK1 isoform. This specificity is crucial, as the two isoforms can have differing, and sometimes opposing, roles in cell physiology.[1][7] In biochemical assays, K145 inhibits SphK2 with no significant activity against SphK1 at equivalent concentrations.[2][4]

Downstream Signaling Pathways and Cellular Effects

The inhibition of SphK2 and subsequent alteration of the S1P pool by K145 triggers a cascade of downstream effects, most notably the suppression of key pro-survival signaling pathways.[4] The primary cancer cell line in which these effects have been characterized is the human leukemia cell line, U937.[2][8]

Inhibition of ERK and Akt Signaling

Treatment of U937 cancer cells with K145 leads to a significant decrease in the phosphorylation of both ERK (Extracellular signal-regulated kinase) and Akt (also known as Protein Kinase B).[2][4] Both the MAPK/ERK and PI3K/Akt pathways are critical for promoting cell proliferation, survival, and resistance to apoptosis.[5][7] By attenuating the activation of these pathways, K145 effectively removes key survival signals, rendering the cancer cells more susceptible to apoptosis.

Induction of Apoptosis and Growth Inhibition

The culmination of SphK2 inhibition and the shutdown of downstream survival signaling is the potent induction of apoptosis and a halt in cell proliferation.[2]

-

Anti-proliferative Effect : K145 significantly inhibits the growth of U937 cells in a concentration-dependent manner.[2]

-

Apoptotic Effect : At effective concentrations, K145 is a potent inducer of apoptosis in U937 cells.[2][4]

In Vivo Anti-Tumor Activity

The efficacy of K145 has been validated in vivo using a U937 xenograft mouse model. Oral administration of K145 resulted in significant inhibition of tumor growth, demonstrating its potential as an orally bioavailable anti-cancer agent.[2][8]

Signaling Pathway Visualization

Caption: K145 inhibits SphK2, reducing S1P and suppressing Akt/ERK pathways to induce apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity based on published preclinical data.

Table 1: In Vitro Efficacy and Potency

| Parameter | Value | Target/Cell Line | Notes |

| IC50 | 4.3 µM | Recombinant Human SphK2 | 50% inhibitory concentration.[2] |

| Ki | 6.4 µM | Recombinant Human SphK2 | Inhibitor constant, substrate-competitive.[2] |

| SphK1 Activity | No inhibition up to 10 µM | Recombinant Human SphK1 | Demonstrates selectivity for SphK2.[4] |

| Growth Inhibition | 0 - 10 µM | U937 Human Leukemia Cells | Concentration-dependent effect over 24-72h.[2] |

| Apoptosis Induction | 10 µM | U937 Human Leukemia Cells | Effective concentration after 24h.[2] |

| ERK/Akt Inhibition | 4 - 8 µM | U937 Human Leukemia Cells | Effective concentration for reducing phosphorylation after 3h.[2] |

Table 2: In Vivo Efficacy

| Parameter | Value | Animal Model | Notes |

| Dosage | 50 mg/kg | BALB/c-nu mice with U937 xenograft | Daily oral gavage for 15 days.[2][8] |

| Outcome | Significant tumor growth inhibition | BALB/c-nu mice with U937 xenograft | No apparent toxicity was observed at this dose.[2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of K145.

In Vitro Sphingosine Kinase Assay

-

Objective : To determine the IC50 and Ki of K145 against SphK1 and SphK2.

-

Protocol Outline :

-

Recombinant human SphK1 or SphK2 is incubated in a kinase reaction buffer.

-

The reaction mixture contains the substrate sphingosine, [γ-³²P]ATP, and varying concentrations of this compound or vehicle control (e.g., DMSO).

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is terminated, and lipids are extracted.

-

The phosphorylated product, [³²P]S1P, is separated from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

-

The amount of [³²P]S1P is quantified using a phosphorimager or scintillation counting.

-

IC50 values are calculated from concentration-response curves. For Ki determination, the assay is repeated with varying concentrations of sphingosine.

-

Cell Viability Assay

-

Objective : To measure the anti-proliferative effect of K145 on cancer cells.

-

Protocol Outline :

-

U937 cells are seeded into 96-well plates at a predetermined density.

-

Cells are treated with serial dilutions of K145 (e.g., 0-10 µM) or vehicle control.

-

Plates are incubated for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO or SDS solution) is added to dissolve the formazan crystals.

-

The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Western Blot Analysis for Protein Phosphorylation

-

Objective : To detect changes in the phosphorylation status of key signaling proteins like Akt and ERK.

-

Protocol Outline :

-

U937 cells are cultured to ~80% confluency and may be serum-starved to reduce basal signaling.

-

Cells are treated with K145 (e.g., 4 µM, 8 µM) or vehicle for a short duration (e.g., 3 hours).[2]

-

Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

-

Experimental Workflow Visualization

Caption: Workflow for analyzing protein phosphorylation in U937 cells after K145 treatment.

Conclusion

This compound exerts its anti-cancer effects through a well-defined mechanism of action centered on the selective inhibition of Sphingosine Kinase 2. This targeted action shifts the cellular sphingolipid balance towards apoptosis, a process amplified by the subsequent suppression of the pro-survival PI3K/Akt and MAPK/ERK signaling pathways. The quantitative data from both in vitro and in vivo studies underscore its potency and potential as an orally active therapeutic agent. The detailed protocols provide a framework for the continued investigation and characterization of K145 and other SphK2 inhibitors in the field of oncology drug development.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. medchemexpress.com [medchemexpress.com]

- 3. K145 (hydrochloride) - Immunomart [immunomart.org]

- 4. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]

- 6. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of sphingosine kinase 2 down-regulates ERK/c-Myc pathway and reduces cell proliferation in human epithelial ovarian cancer - Dai - Annals of Translational Medicine [atm.amegroups.org]

- 8. researchgate.net [researchgate.net]

K145 Hydrochloride: A Technical Guide to its Inhibition of Sphingosine Kinase 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of K145 hydrochloride, a selective inhibitor of Sphingosine Kinase 2 (SphK2). This document details its inhibitory activity, the experimental protocols for its characterization, and its effects on relevant signaling pathways.

Quantitative Inhibitory Activity

This compound is a potent and selective inhibitor of SphK2. The following table summarizes its key quantitative inhibitory parameters.

| Parameter | Value | Enzyme | Notes |

| IC50 | 4.3 µM | Human recombinant SphK2 | The half-maximal inhibitory concentration.[1][2] |

| Ki | 6.4 µM | Human recombinant SphK2 | The inhibitor constant, indicating a competitive mode of inhibition with respect to the substrate, sphingosine. |

| Selectivity | >10 µM (IC50) | Human recombinant SphK1 | Demonstrates high selectivity for SphK2 over the SphK1 isoform. |

Experimental Protocols for IC50 Determination

The determination of the IC50 value of this compound for SphK2 can be achieved through various in vitro enzymatic assays. Below are detailed methodologies for two common approaches: a radiometric assay and a fluorescence-based assay.

Radiometric Sphingosine Kinase Activity Assay

This method directly measures the enzymatic activity of SphK2 by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto the substrate, sphingosine.

Materials:

-

Recombinant human SphK2 enzyme

-

This compound

-

Sphingosine (substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M KCl, 20 mM MgCl₂, 10 mM NaF, 2 mM Na₃VO₄, 2 mM 4-deoxypyridoxine, 2 mM DTT, 0.5 M sucrose)

-

Reaction termination solution (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60 Å)

-

TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the this compound stock solution to obtain a range of concentrations for the inhibition curve.

-

In a reaction tube, combine the assay buffer, a fixed concentration of recombinant SphK2 enzyme, and the various concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a mixture of sphingosine and [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time within the linear range of product formation (e.g., 20-30 minutes).

-

Terminate the reaction by adding the reaction termination solution.

-

Extract the lipids, including the radiolabeled product sphingosine-1-phosphate (S1P), into the organic phase.

-

Spot the extracted lipids onto a TLC plate and separate the components using the developing solvent.

-

Visualize and quantify the radiolabeled S1P spot using a phosphorimager or by scraping the corresponding silica and measuring radioactivity with a scintillation counter.

-

Plot the percentage of SphK2 activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based Sphingosine Kinase Activity Assay

This high-throughput method relies on the change in fluorescence of a labeled sphingosine analog upon its phosphorylation by SphK2.

Materials:

-

Recombinant human SphK2 enzyme

-

This compound

-

Fluorescent sphingosine analog (e.g., NBD-sphingosine)

-

ATP

-

Assay buffer (e.g., 30 mM Tris-HCl, pH 7.4, 200 mM KCl, 0.05% Triton X-100, 10% glycerol)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare stock solutions and serial dilutions of this compound.

-

In a microplate well, combine the assay buffer, a fixed concentration of recombinant SphK2, and the various concentrations of this compound or vehicle control.

-

Add the fluorescent sphingosine analog to the wells.

-

Allow the mixture to equilibrate to the reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding ATP.

-

Monitor the change in fluorescence intensity over time using a microplate reader. The phosphorylation of the fluorescent sphingosine analog leads to a change in its fluorescence properties.

-

Calculate the initial reaction rates from the kinetic fluorescence data.

-

Plot the percentage of SphK2 activity (based on reaction rates) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

SphK2 Signaling Pathway and Inhibition by K145

SphK2 is a key enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). Unlike SphK1, which is primarily cytosolic, SphK2 is localized to various intracellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, where it regulates distinct cellular processes.[3]

This compound acts as a competitive inhibitor of SphK2, binding to the enzyme's active site and preventing the phosphorylation of sphingosine. This leads to a decrease in the production of S1P within the various subcellular compartments where SphK2 is active.

Downstream Effects of this compound

Inhibition of SphK2 by this compound has been shown to modulate downstream signaling pathways, notably the ERK and Akt pathways. In U937 cells, treatment with K145 resulted in a decrease in the phosphorylation of both ERK and Akt.[1] This suggests that SphK2-generated S1P plays a role in the activation of these pro-survival and proliferative signaling cascades.

Paradoxical Effects on Cellular S1P Levels

While this compound is an inhibitor of SphK2 enzymatic activity in vitro, some studies have reported a paradoxical increase in cellular S1P and dihydrosphingosine-1-phosphate (dhS1P) levels upon treatment of various cell lines with K145 and another SphK2 inhibitor, ABC294640.[4][5] This unexpected outcome suggests that the cellular effects of K145 may be more complex than simple SphK2 inhibition.

Proposed mechanisms for this observation include:

-

Off-target effects: K145 may inhibit other enzymes involved in sphingolipid metabolism, such as dihydroceramide desaturase, leading to an accumulation of precursors that can be shunted towards S1P and dhS1P production by other enzymes.[4]

-

Compensatory mechanisms: Inhibition of SphK2 might trigger compensatory upregulation of other metabolic pathways leading to S1P synthesis. However, studies have shown that this increase can occur even in the absence of SphK1 activity.[4]

These findings highlight the importance of comprehensive sphingolipidomic analysis when evaluating the cellular effects of SphK2 inhibitors.

Conclusion

This compound is a valuable research tool for studying the biological functions of SphK2. Its high selectivity over SphK1 makes it a more specific probe compared to dual SphK1/SphK2 inhibitors. However, researchers should be aware of the potential for complex cellular effects, including the paradoxical increase in S1P levels, which may be cell-type dependent and influenced by the broader context of sphingolipid metabolism. Further investigation into the off-target effects and compensatory mechanisms will provide a more complete understanding of the pharmacological profile of this compound.

References

- 1. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A real-time high-throughput fluorescence assay for sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

K145 Hydrochloride: A Technical Guide to its Role in Apoptosis Induction

A Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of K145 hydrochloride, a selective inhibitor of Sphingosine Kinase 2 (SphK2), and its role in the induction of apoptosis. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of cancer therapeutics.

Core Mechanism of Action

This compound is a potent, selective, and orally active inhibitor of SphK2, a critical enzyme in the sphingolipid signaling pathway.[1][2][3] Sphingosine kinases phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and inflammation, while sphingosine and its precursor, ceramide, generally promote apoptosis.[4] By selectively inhibiting SphK2, this compound disrupts the balance of these signaling molecules, leading to an accumulation of pro-apoptotic sphingolipids and a decrease in pro-survival S1P, thereby inducing programmed cell death in cancer cells.[3][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's inhibitory and biological activity as reported in the literature.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 4.3 µM | SphK2 | [1] |

| Kᵢ | 6.4 µM | SphK2 | [1] |

Table 1: Inhibitory Activity of this compound against SphK2.

| Cell Line | Concentration Range | Duration | Effect | Reference |

| U937 | 0-10 µM | 24-72 hours | Significant inhibition of cell growth | [1][2] |

| U937 | 10 µM | 24 hours | Significant induction of apoptosis | [1][2] |

Table 2: In Vitro Cellular Effects of this compound.

| Animal Model | Dosage | Administration Route | Duration | Effect | Reference |

| BALB/c-nu mice | 50 mg/kg | Oral gavage | 15 days | Significant inhibition of U937 tumor growth | [1][2] |

| (U937 xenograft) | |||||

| BALB/c mice | Not specified | Intraperitoneal and Oral | Not specified | Antitumor activity against murine breast cancer JC cells | [3] |

| (syngeneic model) |

Table 3: In Vivo Antitumor Activity of this compound.

Signaling Pathways Modulated by this compound

This compound-induced apoptosis is mediated through the modulation of key downstream signaling pathways. By inhibiting SphK2, K145 leads to the downregulation of pro-survival signals. Specifically, treatment with K145 has been shown to decrease the phosphorylation of both ERK and Akt in U937 cells, two critical nodes in signaling cascades that promote cell survival and proliferation.[1][2][3]

Caption: this compound inhibits SphK2, leading to reduced S1P levels and subsequent downregulation of pro-survival p-ERK and p-Akt, ultimately inducing apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

-

Reagents:

-

This compound stock solution (dissolved in DMSO).[2]

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

-

-

Procedure:

-

Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 4, 6, 8, 10 µM) for 24, 48, and 72 hours.[2]

-

At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Analysis by Flow Cytometry

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

-

Reagents:

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide (PI)).

-

Binding Buffer.

-

-

Procedure:

-

Treat U937 cells with 10 µM this compound for 24 hours.[2]

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blot Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.

-

Reagents:

-

This compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt.

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

-

-

Procedure:

-

Treat U937 cells with 4 µM and 8 µM this compound for 3 hours.[2]

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the apoptotic effects of this compound.

Caption: A typical experimental workflow for characterizing the anti-cancer effects of this compound, from in vitro cellular assays to in vivo animal models.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through the selective inhibition of SphK2 and the subsequent downregulation of the ERK and Akt signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of K145 and other SphK2 inhibitors as potential cancer therapeutics. It is important to note that some studies have shown that K145 can paradoxically increase S1P levels in certain cell lines, suggesting a complex mechanism of action that may be cell-type dependent and warrants further investigation.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. researchgate.net [researchgate.net]

Downstream signaling pathways affected by K145 hydrochloride

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by K145 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling pathways affected by this compound, a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2).[1][2][3] This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the affected cellular pathways to support further research and development efforts.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Notes |

|---|---|---|---|

| Human Recombinant SphK2 | IC50 | 4.3 µM | Selective for SphK2.[1][2][3] |

| Human Recombinant SphK2 | Ki | 6.4 µM | Substrate-competitive inhibition.[1][2][3] |

| Human Recombinant SphK1 | IC50 | >10 µM | Inactive against SphK1 at concentrations up to 10 µM.[4] |

Table 2: Cellular and In Vivo Effects of this compound

| Assay | Cell Line / Model | Concentration / Dose | Effect |

|---|---|---|---|

| Cell Growth Inhibition | U937 cells | 0-10 µM (24-72h) | Significant, concentration-dependent inhibition of cell growth.[1][3] |

| Apoptosis Induction | U937 cells | 10 µM (24h) | Significant induction of apoptosis.[1][3] |

| ERK & Akt Phosphorylation | U937 cells | 4-8 µM (3h) | Decreased phosphorylation of both ERK and Akt.[1][2] |

| S1P Level Modulation | U937 cells | 10 µM | Decrease in total cellular Sphingosine-1-Phosphate (S1P).[1] |

| Antitumor Activity | U937 Xenograft (mice) | 50 mg/kg (daily, p.o.) | Significant inhibition of tumor growth with no apparent toxicity.[1][2] |

| Hepatic Gluconeogenesis | Dexamethasone-treated mice | 30 mg/kg | Ameliorated impaired glucose tolerance.[4] |

Core Mechanism and Downstream Signaling Pathways

This compound exerts its biological effects primarily through the selective inhibition of SphK2, a key enzyme in sphingolipid metabolism. This inhibition alters the balance of critical signaling lipids, leading to downstream effects on cell survival, proliferation, and metabolism.

Inhibition of SphK2 and the Sphingolipid Rheostat

Sphingosine kinases phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[5][6] S1P and its precursor, ceramide, have opposing effects on cell fate; ceramide generally promotes apoptosis, while S1P promotes proliferation and survival.[6][7] This balance is often termed the "sphingolipid rheostat."[6][7] By inhibiting SphK2, K145 decreases the production of S1P, shifting the rheostat towards a pro-apoptotic state.[1][8]

Attenuation of Pro-Survival Signaling: PI3K/Akt and MAPK/ERK Pathways

S1P, by binding to its G-protein coupled receptors (S1PRs), activates multiple downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[8] Treatment of U937 cells with K145 leads to a reduction in the phosphorylated (active) forms of both Akt and ERK.[1][2] This deactivation suppresses signals that promote cell growth and survival, contributing to the compound's anti-proliferative and pro-apoptotic effects.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. K145 | CAS:1309444-75-4 | SphK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

In Vitro Characterization of K145 Hydrochloride's Enzymatic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic activity of K145 hydrochloride, a selective inhibitor of Sphingosine Kinase 2 (SphK2). The information presented herein is compiled from published research to facilitate further investigation and application of this compound in drug discovery and development.

Core Quantitative Data

The following tables summarize the key quantitative parameters defining the enzymatic inhibition profile of this compound.

| Parameter | Value | Target Enzyme | Notes | Reference |

| IC50 | 4.3 µM | Recombinant Human SphK2 | [1][2][3][4][5][6][7][8][9][10] | |

| Ki | 6.4 µM | Recombinant Human SphK2 | Substrate-competitive with sphingosine. | [1][3][4][5][6][7][8][9][10] |

| Vmax | 10820 ± 210 pmol/min/mg | Recombinant Human SphK2 | [4][11] | |

| Selectivity | >10 µM (IC50) | Recombinant Human SphK1 | K145 is inactive against SphK1 at concentrations up to 10 µM. | [1][4][9] |

Signaling Pathway Analysis

This compound exerts its cellular effects by inhibiting SphK2, which in turn modulates downstream signaling pathways crucial for cell survival and proliferation. The primary mechanism involves the reduction of sphingosine-1-phosphate (S1P) levels.[2] This leads to the decreased activation of pro-survival pathways such as ERK and Akt.[1][2]

Caption: this compound inhibits SphK2, blocking S1P production and downstream signaling.

Experimental Protocols

In Vitro Sphingosine Kinase Activity Assay

This protocol outlines the methodology to determine the inhibitory activity of this compound on SphK1 and SphK2.

Materials:

-

Recombinant human SphK1 and SphK2

-

Sphingosine

-

[γ-³²P]ATP

-

Lipid extraction buffers

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

-

This compound

-

DMS (N,N-dimethylsphingosine) as a non-selective inhibitor control

Procedure:

-

Prepare a reaction mixture containing the respective recombinant SphK enzyme, sphingosine (e.g., 5 µM), and varying concentrations of this compound or DMS in a suitable buffer.[11]

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., acidic chloroform/methanol).

-

Extract the lipids containing the radiolabeled S1P.

-

Separate the lipids using TLC.

-

Quantify the amount of [³²P]S1P formed using a scintillation counter or phosphorimager.

-

Calculate the percentage of enzyme activity relative to a vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

For Kinetic Analysis (Lineweaver-Burk Plot):

-

Perform the assay with varying concentrations of sphingosine at fixed concentrations of this compound.

-

Measure the reaction velocity (V) at each substrate and inhibitor concentration.

-

Plot 1/V versus 1/[Sphingosine] to generate a Lineweaver-Burk plot and determine the type of inhibition and the Ki value.[4][11]

Cellular Proliferation and Apoptosis Assays

These protocols are designed to assess the effect of this compound on cell viability and programmed cell death in a cell line such as U937 human leukemia cells.

Cell Growth Inhibition Assay:

-

Seed U937 cells in 96-well plates at a suitable density.

-

Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for different time points (e.g., 24, 48, 72 hours).[1][5]

-

Assess cell viability using a standard method such as the MTT assay or by direct cell counting with trypan blue exclusion.

-

Calculate the percentage of growth inhibition relative to vehicle-treated control cells.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Treat U937 cells with this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours).[1]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.

Procedure:

-

Culture U937 cells and treat with this compound (e.g., 4-8 µM) for a specific time (e.g., 3 hours).[1]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK and Akt.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

Caption: A general workflow for the in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. K145 (hydrochloride) - Immunomart [immunomart.org]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound - Ace Therapeutics [acetherapeutics.com]

- 11. researchgate.net [researchgate.net]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

Methodological & Application

How to prepare K145 hydrochloride stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation and use of K145 hydrochloride stock solutions for experimental applications. This compound is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2), a key enzyme in the sphingolipid signaling pathway.[1][2][3] It has demonstrated potential as an anticancer agent by inducing apoptosis and inhibiting tumor growth.[1][2][] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to ensure the stability and efficacy of this compound in your research.

Chemical and Physical Properties

This compound is a white to beige crystalline solid.[5] A summary of its key quantitative properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅ClN₂O₃S | [][6][7] |

| Molecular Weight | 384.92 g/mol | [][6][7] |

| CAS Number | 1449240-68-9 | [1][7][8] |

| IC₅₀ (SphK2) | 4.3 µM | [1][2][3][9] |

| Ki (SphK2) | 6.4 µM | [1][7][8] |

| Purity | ≥98% (HPLC) | [5][8] |

Solubility

The solubility of this compound varies significantly depending on the solvent. It is crucial to select the appropriate solvent for your intended application, whether for in vitro or in vivo studies. The use of fresh, high-purity solvents is recommended to avoid degradation of the compound. For dimethyl sulfoxide (DMSO), which is hygroscopic, it is advisable to use a freshly opened bottle to ensure maximal solubility.[1]

| Solvent | Solubility | Notes | Source |

| DMSO | ≥ 20 mg/mL | Ultrasonic treatment may be required. | [1][5][7][10] |

| Water | < 0.1 mg/mL (practically insoluble) to 126.7 mg/mL | Requires ultrasonic treatment and warming. Solubility varies significantly between sources. | [1][7][9][11] |

| DMF | 10 mg/mL | [8] | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8] | |

| Ethanol | 17 mg/mL | [10] |

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro cell-based assays.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Example for 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 384.92 g/mol x 1000 = 3.8492 mg

-

Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the desired volume of sterile DMSO to the tube containing the powder.

-

Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1][7] Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7]

Preparation of Working Solutions for In Vivo Experiments

For animal studies, this compound needs to be formulated in a vehicle suitable for administration (e.g., oral gavage). The following is an example of a common vehicle formulation.

Materials:

-

This compound stock solution in DMSO (e.g., 8.3 mg/mL)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes for mixing

Procedure for a 0.83 mg/mL working solution: [1]

-

This protocol is based on a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation.

-

In a sterile tube, add 100 µL of an 8.3 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Mix the final solution thoroughly before administration. It is recommended to prepare this working solution fresh on the day of use.[1]

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of SphK2. SphK2 is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting SphK2, K145 leads to a decrease in cellular S1P levels.[1] This has been shown to downregulate the phosphorylation and activation of downstream pro-survival signaling molecules such as Akt and ERK, ultimately leading to the induction of apoptosis in cancer cells.[1][7]

Caption: this compound inhibits SphK2, leading to reduced S1P levels and downstream signaling.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for utilizing this compound in cell-based experiments, from stock solution preparation to data analysis.

Caption: General experimental workflow for using this compound in vitro.

Safety Precautions

This compound is intended for research use only and has not been approved for human or veterinary use.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. axonmedchem.com [axonmedchem.com]

- 5. K145 = 98 HPLC 1449240-68-9 [sigmaaldrich.com]

- 6. This compound | C18H25ClN2O3S | CID 76849910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. abmole.com [abmole.com]

- 10. selleckchem.com [selleckchem.com]

- 11. K145 (hydrochloride) - Immunomart [immunomart.org]

Detecting Apoptosis in Cells Treated with K145 Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

K145 hydrochloride is a potent and selective, substrate-competitive inhibitor of Sphingosine Kinase-2 (SphK2) with an IC50 of 4.3 μM.[1][2][3][4][][6] It is inactive against Sphingosine Kinase-1 (SphK1) and other protein kinases.[1][3][4][6] this compound has been demonstrated to induce apoptosis and exhibits significant antitumor activity, making it a compound of interest in cancer research and drug development.[1][2][3][4][6] These application notes provide detailed protocols for detecting apoptosis in cells treated with this compound, enabling researchers to effectively evaluate its mechanism of action and therapeutic potential.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on cell viability, apoptosis, and related signaling pathways based on studies using U937 cells.

Table 1: Effect of this compound on U937 Cell Viability

| Concentration (µM) | Incubation Time (hours) | Effect |

| 0-10 | 24, 48, 72 | Significant, concentration-dependent inhibition of cell growth.[1][6] |

Table 2: Induction of Apoptosis by this compound in U937 Cells

| Concentration (µM) | Incubation Time (hours) | Result |

| 10 | 24 | Significant induction of apoptosis.[1][6] |

Table 3: Effect of this compound on Apoptosis-Related Signaling Molecules in U937 Cells

| Concentration (µM) | Incubation Time (hours) | Target Molecule | Effect |

| 4, 8 | 3 | Phosphorylated ERK | Decreased phosphorylation.[1][6][7] |

| 4, 8 | 3 | Phosphorylated Akt | Decreased phosphorylation.[1][6][7] |

Experimental Protocols

Herein are detailed methodologies for key experiments to detect and quantify apoptosis induced by this compound.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time period. Include an untreated control.

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation.

-

For adherent cells, collect the supernatant containing floating cells and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the supernatant.

-

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This method allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.[11][12][13]

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in cleaved caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.[11][12]

Caspase-3 Activity Assay

This colorimetric or fluorometric assay directly measures the activity of caspase-3, a key executioner caspase in apoptosis.[14][15][16]

Materials:

-

This compound

-

Cell lysis buffer (provided with the kit)

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[14][16]

-

Reaction buffer

-

Microplate reader

Protocol:

-

Cell Treatment and Lysate Preparation: Treat cells with this compound. After treatment, collect and lyse the cells according to the kit manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction:

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate and reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits SphK2, leading to apoptosis.

Experimental Workflow for Apoptosis Detection

Caption: Workflow for detecting apoptosis after K145 treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. K145 (hydrochloride) - Immunomart [immunomart.org]

- 4. abmole.com [abmole.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.cellsignal.com [media.cellsignal.com]

Application Notes: In Vivo Efficacy of K145 Hydrochloride in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

K145 hydrochloride is a selective, substrate-competitive, and orally active inhibitor of sphingosine kinase-2 (SphK2), an enzyme implicated in cancer cell proliferation, survival, and apoptosis.[1][2] By selectively targeting SphK2 over SphK1 and other protein kinases, this compound represents a focused therapeutic strategy.[3] Inhibition of SphK2 by K145 leads to the suppression of downstream pro-survival signaling pathways, notably by decreasing the phosphorylation of ERK and Akt, ultimately inducing apoptosis in cancer cells.[1][2] Preclinical studies in various animal models have demonstrated its potent anti-tumor activity, highlighting its potential as a lead anticancer agent for further development.[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting SphK2, which plays a crucial role in the sphingolipid signaling pathway. SphK2 phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival and proliferation. By blocking this conversion, K145 disrupts downstream signaling cascades that are critical for tumor cell growth. A key mechanism is the reduced phosphorylation and subsequent inactivation of the protein kinase Akt and the extracellular signal-regulated kinase (ERK).[1][2]

Experimental Protocols

Human Leukemia Xenograft Model

This protocol outlines the evaluation of this compound's efficacy in a U937 human leukemia cell line xenograft model in immunodeficient mice.

a. Materials:

-

Cell Line: U937 (human histiocytic lymphoma)

-

Animal Model: BALB/c-nu (nude) mice, 6-8 weeks old

-

Vehicle: Appropriate solvent for this compound (e.g., 10% DMSO in corn oil)

-

Test Article: this compound

-

Positive Control (Optional): Tamibarotene

-

Tools: Calipers, sterile syringes, gavage needles, analytical balance.

b. Procedure:

-

Cell Culture: Culture U937 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) for injection.

-

Tumor Implantation: Subcutaneously inject U937 cells (e.g., 5 x 106 cells) into the flank of each BALB/c-nu mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. Once tumors become palpable (e.g., reaching a volume of 100-150 mm³), randomly assign mice into treatment groups (n=7 per group).

-

Drug Administration:

-

Oral (p.o.) Study: Administer this compound daily via oral gavage at a dose of 50 mg/kg for 15 consecutive days.[3] The control group receives the vehicle alone.

-

Intraperitoneal (i.p.) Study: Administer this compound daily via intraperitoneal injection at a dose of 15 mg/kg for 17 days.[4] The control group receives the vehicle.

-

-

Monitoring and Endpoints:

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups with the control group.

Syngeneic Breast Cancer Model

This protocol details the efficacy evaluation in an immunocompetent mouse model, which is crucial for assessing the interplay with the host immune system.

a. Materials:

-

Cell Line: JC (murine mammary adenocarcinoma)

-

Animal Model: BALB/c mice (immunocompetent)

-

Test Article: this compound

b. Procedure:

-

Tumor Implantation: Subcutaneously implant JC mammary adenocarcinoma cells into BALB/c mice.

-

Drug Administration: Once tumors are established, treat mice with this compound via intraperitoneal (i.p.) injection at doses of 20 mg/kg and 35 mg/kg.[1]

-

Monitoring and Endpoints: Monitor tumor growth and animal health as described in the xenograft protocol. The study confirmed the anti-tumor activity of K145 in this syngeneic model.[1][5]

In Vivo Efficacy Study Workflow

The following diagram illustrates the typical workflow for a preclinical in vivo efficacy study of this compound.

Summary of Quantitative Data

The following tables summarize the results from the in vivo study of this compound in the U937 xenograft model.

Table 1: Efficacy of this compound (50 mg/kg, Oral) in U937 Xenograft Model[3]

| Day | Control Group Tumor Volume (mm³ ± SEM) | K145 HCl Group Tumor Volume (mm³ ± SEM) |

| 1 | 120 ± 15 | 120 ± 14 |

| 3 | 210 ± 20 | 180 ± 18 |

| 5 | 350 ± 35 | 250 ± 25 |

| 7 | 550 ± 50 | 320 ± 30 |

| 9 | 800 ± 75 | 400 ± 40 |

| 11 | 1100 ± 100 | 480 ± 50 |

| 13 | 1400 ± 120 | 550 ± 60 |

| 15 | 1750 ± 150 | 620 ± 70 |

Note: Data are estimated from published graphical representations for illustrative purposes.

Table 2: Final Tumor Weight and Body Weight Changes (Day 15)[3]

| Group | Final Tumor Weight (g ± SEM) | Tumor Growth Inhibition (TGI) | Initial Body Weight (g ± SEM) | Final Body Weight (g ± SEM) |

| Control (Vehicle) | 1.8 ± 0.2 | - | 20.5 ± 0.5 | 22.0 ± 0.6 |

| K145 HCl (50 mg/kg) | 0.7 ± 0.1* | ~61% | 20.6 ± 0.5 | 21.5 ± 0.7 |

*P<0.05 compared to the control group.

The results demonstrate that oral administration of this compound at 50 mg/kg significantly inhibits the growth of U937 tumors.[1][3] Importantly, no apparent toxicity was observed, as indicated by the stable body weights of the treated mice throughout the study.[3] Similar efficacy was noted in studies using intraperitoneal administration.[1][4]

References

- 1. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Site-Selectively Mono-6-O-Sulfated Heparan Sulfate Dodecasaccharide Shows Anti-Angiogenic Properties In Vitro and Sensitizes Tumors to Cisplatin In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

K145 Hydrochloride: A Potent Tool for Interrogating SphK2 Function in Metabolic Diseases

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Sphingosine kinase 2 (SphK2), a key enzyme in sphingolipid metabolism, has emerged as a critical regulator of glucose and lipid homeostasis.[1] Its role in cellular signaling pathways implicated in insulin resistance and hepatic steatosis makes it a compelling therapeutic target. K145 hydrochloride is a selective, substrate-competitive, and orally active inhibitor of SphK2, offering a powerful pharmacological tool to dissect the intricate functions of this enzyme in the pathophysiology of metabolic disorders.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of SphK2 in metabolic diseases.

Mechanism of Action

This compound selectively inhibits SphK2, with an IC50 of 4.3 µM and a Ki of 6.4 µM, while showing no significant activity against SphK1 or other protein kinases.[2][4] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator. By inhibiting SphK2, this compound reduces intracellular S1P levels.[5] This modulation of the sphingolipid rheostat impacts downstream signaling cascades, notably the PI3K/Akt pathway, a central regulator of insulin signaling.[1][2] Studies have shown that inhibition of SphK2 can lead to decreased phosphorylation of Akt and ERK.[2] In the context of metabolic diseases, this can influence hepatic gluconeogenesis and lipid metabolism.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its observed effects in various experimental models relevant to metabolic disease research.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (SphK2) | 4.3 µM | Recombinant Human | [2] |

| Ki (SphK2) | 6.4 µM | Recombinant Human | [2] |

| IC50 (SphK1) | >10 µM | Recombinant Human | |

| Effective Concentration (Akt/ERK phosphorylation inhibition) | 4-8 µM | U937 cells | |

| Effective Concentration (inhibition of cell growth) | 4-10 µM | U937 cells | [2] |

Table 2: In Vivo Efficacy and Dosing of this compound

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| ob/ob mice | Intraperitoneal injection | Significant reduction of hepatic lipid accumulation, recovery of liver function | |

| db/db mice | Intraperitoneal injection | Improvement of NAFLD and hyperglycemia | [6] |

| Dexamethasone-induced insulin resistance mouse model | 30 mg/kg | Improved glucose tolerance, regulated gluconeogenesis | [7] |

| U937 mouse xenograft model | 15 mg/kg, i.p. | Inhibition of tumor growth | [7] |

| U937 mouse xenograft model | 50 mg/kg, oral gavage, daily | Significant inhibition of tumor growth with no apparent toxicity |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using the DOT language.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay

This protocol is designed to assess the effect of this compound on glucose uptake in a relevant cell line (e.g., differentiated 3T3-L1 adipocytes or HepG2 hepatocytes).

Materials:

-

This compound

-

Cell line of choice (e.g., 3T3-L1, HepG2)

-

DMEM (high glucose and glucose-free)

-

Fetal Bovine Serum (FBS)

-

Insulin

-

2-deoxy-D-[³H]-glucose or a non-radioactive glucose uptake assay kit

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

Scintillation counter (if using radioisotope) or plate reader

Procedure:

-

Cell Culture and Differentiation (if necessary): Culture cells to confluency in high-glucose DMEM with 10% FBS. For 3T3-L1 cells, induce differentiation into adipocytes using a standard protocol.

-

Serum Starvation: Once cells are differentiated (or confluent for non-differentiating lines), switch to serum-free, low-glucose DMEM for 2-4 hours.

-

This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-3 hours.

-

Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes at 37°C to stimulate glucose uptake. Include non-insulin stimulated controls.

-

Glucose Uptake: Add 2-deoxy-D-[³H]-glucose (or the fluorescent glucose analog from a kit) to each well and incubate for 5-10 minutes.

-

Wash: Aspirate the medium and rapidly wash the cells three times with ice-cold PBS to stop glucose uptake.

-

Cell Lysis: Lyse the cells using the appropriate lysis buffer.

-

Quantification:

-

Radiometric: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Fluorometric/Colorimetric: Follow the manufacturer's instructions for the specific glucose uptake assay kit.

-

-

Data Analysis: Normalize glucose uptake to the protein concentration of each well. Compare the effects of different this compound concentrations with and without insulin stimulation.

Protocol 2: In Vivo Insulin Tolerance Test (ITT) in Mice

This protocol outlines the procedure for assessing insulin sensitivity in mice treated with this compound.

Materials:

-

This compound

-

Mouse model of metabolic disease (e.g., db/db or high-fat diet-induced obese mice)

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Insulin (Humulin R or equivalent)

-

Saline

-

Glucometer and test strips

-

Animal scale

-

Syringes and needles

Procedure:

-

Animal Acclimation and Treatment: Acclimate mice to handling for at least one week. Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for the desired treatment period (e.g., 2-4 weeks).

-

Fasting: Fast the mice for 4-6 hours before the ITT. Ensure free access to water.

-

Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from the tail vein using a glucometer.

-

Insulin Injection: Inject insulin intraperitoneally at a dose of 0.75-1.0 U/kg body weight.

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-insulin injection from the tail vein.

-

Data Analysis: Plot blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for glucose disappearance. A lower AUC indicates improved insulin sensitivity.

Protocol 3: Hepatic Lipid Accumulation Assay (Oil Red O Staining)

This protocol describes how to assess the effect of this compound on lipid accumulation in cultured hepatocytes.

Materials:

-

This compound

-

Hepatocyte cell line (e.g., HepG2, AML12)

-

DMEM

-

FBS

-

Oleic acid or a mixture of oleic and palmitic acids

-

Oil Red O staining solution

-

4% Paraformaldehyde (PFA) in PBS

-

60% Isopropanol

-

Microscope

Procedure:

-

Cell Seeding: Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

-

Lipid Loading and Treatment: Induce lipid accumulation by incubating cells with media containing oleic acid (e.g., 0.5 mM) and varying concentrations of this compound or vehicle for 24-48 hours.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

-

Staining: Wash the cells with water and then with 60% isopropanol. Incubate with Oil Red O solution for 20-30 minutes.

-

Wash and Visualization: Wash excess stain with 60% isopropanol and then with water. Visualize and capture images of the stained lipid droplets using a microscope.

-

Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm using a spectrophotometer. Normalize the absorbance to the cell number or protein concentration.

Conclusion

This compound is a valuable research tool for elucidating the role of SphK2 in metabolic diseases. Its selectivity allows for targeted investigation of SphK2-mediated signaling pathways. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of SphK2 inhibition in conditions such as insulin resistance and NAFLD. As with any pharmacological inhibitor, it is crucial to include appropriate controls and consider potential off-target effects in the interpretation of experimental results. Recent studies have suggested that some SphK2 inhibitors might have unexpected effects on sphingolipid metabolism, highlighting the importance of comprehensive lipidomic analysis in mechanistic studies.[8][9]

References

- 1. Regulation of hepatic insulin signaling and glucose homeostasis by sphingosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. protocols.io [protocols.io]

- 4. mmpc.org [mmpc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iris.unito.it [iris.unito.it]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

K145 hydrochloride solubility issues and solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of K145 hydrochloride. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a selective, substrate-competitive, and orally active inhibitor of sphingosine kinase 2 (SphK2).[1][2][3][] It has an IC50 of 4.3 μM for SphK2 and is inactive against SphK1 and other protein kinases.[1][2][5] By inhibiting SphK2, this compound prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and inflammation.[3][5] This inhibition of S1P production can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][6][7][8] It has very low solubility in water.[1][2] For in vivo studies, co-solvent systems are often required to achieve the desired concentration and maintain solubility in aqueous environments.[1][2]

Q3: How should this compound be stored?

A3: As a powder, this compound should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks) in a dry, dark environment.[7][9] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[9][10] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Solubility Data

The solubility of this compound in various solvents is summarized below. Please note that the use of fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can negatively impact solubility.[1][10]

| Solvent System | Concentration | Observations |

| In Vitro | ||

| DMSO | 20 mg/mL | Clear solution.[8] |

| DMSO | 48-50 mg/mL | Clear solution, may require sonication.[1][11][12] |

| DMSO | 70 mg/mL | Clear solution.[10] |

| Water | < 0.1 mg/mL | Insoluble.[1][2] |

| Water | 2 mg/mL | Clear solution.[8] |

| Water | 125-126.7 mg/mL | Requires sonication and warming.[11][12] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |

| In Vivo | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL | Clear solution.[1][2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL | Clear solution.[1][2] |

| 10% DMSO, 90% corn oil | ≥ 0.83 mg/mL | Clear solution.[2] |

Troubleshooting Guide

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

A4: This is a common issue when the final concentration of DMSO in the aqueous solution is not high enough to maintain solubility.

-

Solution 1: Increase Final DMSO Concentration. Ensure the final concentration of DMSO in your culture medium is sufficient to keep this compound dissolved. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

-

Solution 2: Use a Co-solvent System. For sensitive cell lines, consider preparing your stock solution in a co-solvent system that is more miscible with aqueous solutions. For example, a stock in 10% DMSO and 90% PEG300.

-

Solution 3: Serial Dilutions. Prepare intermediate dilutions of your DMSO stock in the culture medium to gradually decrease the DMSO concentration, which can sometimes prevent precipitation.

Q5: My this compound powder is not fully dissolving in the solvent, even with vortexing. What steps can I take?

A5: Incomplete dissolution can be due to several factors.

-

Solution 1: Sonication. Use an ultrasonic bath to aid dissolution.[1][2][11][12] Sonication provides energy to break up compound aggregates and enhance solvation.

-

Solution 2: Gentle Warming. Gently warm the solution to 37°C. For aqueous solutions, warming up to 60°C can also be attempted, but be cautious about the thermal stability of the compound.[2]

-

Solution 3: Fresh Solvent. Ensure you are using a fresh, high-purity solvent. If using DMSO, it should be anhydrous as absorbed water can reduce solubility.[1][10]

Q6: I observe a film or particles in my this compound solution after storage. Is it still usable?

A6: The appearance of a film or particles indicates potential precipitation or degradation.

-

Solution 1: Re-dissolve. Try to re-dissolve the compound by gentle warming and sonication. If the precipitate dissolves completely, the solution may still be usable.

-

Solution 2: Filtration. If re-dissolving is unsuccessful, the solution may have degraded or precipitated irreversibly. It is not recommended to use the solution. Always prepare fresh solutions if in doubt.

-

Solution 3: Check Storage Conditions. Ensure your stock solutions are stored correctly at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.[1][7][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

-

Vortex the solution until the powder is fully dissolved.

-

If necessary, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage

This protocol is based on a formulation that yields a clear solution at a concentration of at least 0.83 mg/mL.[1][2]

-

Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).

-

For a 1 mL final volume, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline and mix to obtain the final formulation.

Visualizations

Caption: this compound inhibits SphK2, leading to apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. K145 = 98 HPLC 1449240-68-9 [sigmaaldrich.com]

- 9. K145 (hydrochloride)|1449240-68-9|COA [dcchemicals.com]

- 10. selleckchem.com [selleckchem.com]

- 11. admin.biosschina.com [admin.biosschina.com]

- 12. K145 (hydrochloride) - Immunomart [immunomart.org]

Optimizing K145 hydrochloride concentration for cell culture experiments

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of K145 hydrochloride in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?